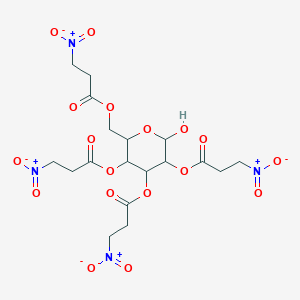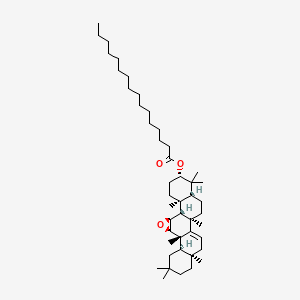
JWH 398 N-(5-hydroxypentyl) metabolite-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 398 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 398 is a synthetic cannabinoid (CB) that activates both CB1 and CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(5-hydroxypentyl) metabolite is a potential metabolite of JWH 398. Metabolism of structurally similar compounds leads to monohydroxylation of the N-alkyl chain, detectable in urine.
Scientific Research Applications
Metabolite Identification and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis : A study by Emerson et al. (2013) developed an extraction procedure and GC-MS method for detecting 'K2' metabolites, including JWH-018 metabolites in urine. This includes the synthesis of a metabolite (5-hydroxypentyl JWH-018), highlighting the utility of JWH metabolites in forensic science (Emerson et al., 2013).
Comparison of Metabolic Profiles : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites. This study demonstrates the similarity in metabolic profiles of different synthetic cannabinoids in both rats and humans (Jang et al., 2014).
Toxicological Impact Study : Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, providing insights into the potential toxic effects of synthetic cannabinoid metabolites (Couceiro et al., 2016).
Metabolite as a Neutral Antagonist : A study by Seely et al. (2012) found that a major metabolite of JWH-018, namely JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, possesses antagonistic activity at cannabinoid type 1 receptors (CB1Rs). This highlights the functional significance of such metabolites (Seely et al., 2012).
Pharmacokinetic Properties : The pharmacokinetic properties of JWH-018 and its metabolites were studied by Toennes et al. (2017), providing valuable information on how these substances are processed in the body (Toennes et al., 2017).
Analytical Methods for Detection
Quantitative Measurement in Human Urine : Moran et al. (2011) validated an LC-MS/MS method for measuring concentrations of JWH-018, JWH-073, and their metabolites in urine, which is crucial for clinical and forensic investigations (Moran et al., 2011).
Sewage Analysis for Drug Use Estimation : Reid et al. (2014) used ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect biomarkers of synthetic cannabinoids in sewage, including metabolites of JWH-018. This innovative approach aids in estimating community drug use (Reid et al., 2014).
properties
Product Name |
JWH 398 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Molecular Formula |
C24H17ClD5NO2 |
Molecular Weight |
396.9 |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |
InChI Key |
CYMQEAJNLISWKK-CGSQFYLRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCCO)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
synonyms |
(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)






